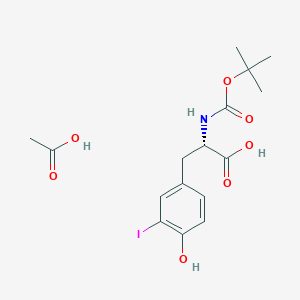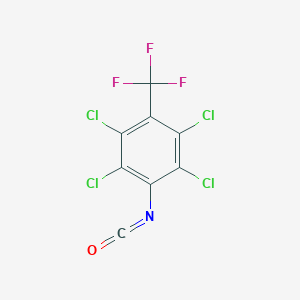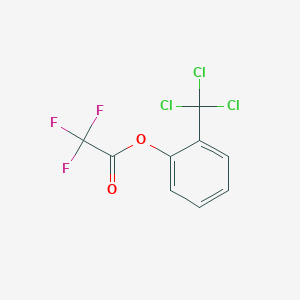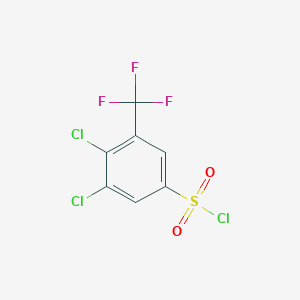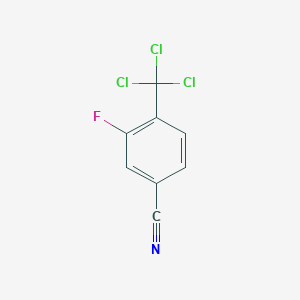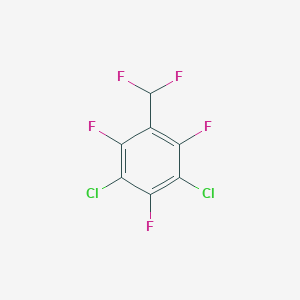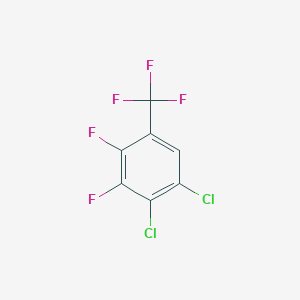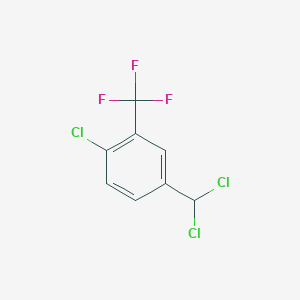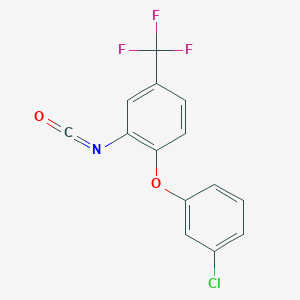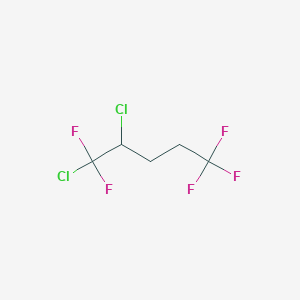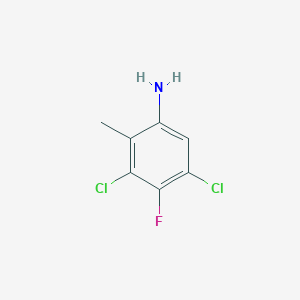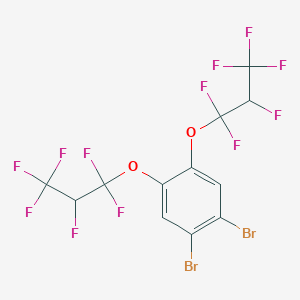
1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene is a complex organic compound characterized by the presence of bromine and hexafluoropropoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves the bromination of a precursor compound, followed by the introduction of hexafluoropropoxy groups. One common method involves the bromination of a suitable benzene derivative using bromine or a bromine-containing reagent under controlled conditions. The hexafluoropropoxy groups are then introduced through a nucleophilic substitution reaction using hexafluoropropanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, dihydro derivatives, and complex aromatic compounds.
科学研究应用
1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene has significant applications in various fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its use in designing new pharmaceuticals with unique properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism by which 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene exerts its effects involves interactions with specific molecular targets. The bromine and hexafluoropropoxy groups can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
1,2-Dibromo-4,5-dimethylbenzene: Similar in structure but lacks the hexafluoropropoxy groups.
1,2-Dibromo-4,5-dichlorobenzene: Contains chlorine atoms instead of hexafluoropropoxy groups.
1,2-Dibromo-4,5-dihydroxybenzene: Features hydroxyl groups instead of hexafluoropropoxy groups.
Uniqueness
1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene is unique due to the presence of hexafluoropropoxy groups, which impart distinct electronic and steric properties
属性
IUPAC Name |
1,2-dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br2F12O2/c13-3-1-5(27-11(23,24)7(15)9(17,18)19)6(2-4(3)14)28-12(25,26)8(16)10(20,21)22/h1-2,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYGFXKPHPLJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br2F12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
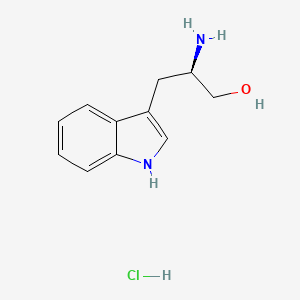
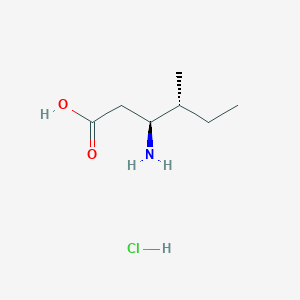
![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)
